molecular formula C16H17NO2 B5594240 N-(3-methylphenyl)-3-phenoxypropanamide

N-(3-methylphenyl)-3-phenoxypropanamide

Cat. No.: B5594240
M. Wt: 255.31 g/mol
InChI Key: ZTRPHRRRLMHIKG-UHFFFAOYSA-N
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Description

N-(3-Methylphenyl)-3-phenoxypropanamide is an amide derivative characterized by a propanamide backbone substituted with a 3-methylphenyl group on the nitrogen atom and a phenoxy group at the terminal carbon. The compound’s structure suggests moderate hydrophobicity due to the methyl and phenyl substituents, which may influence solubility and receptor interactions .

Properties

IUPAC Name

N-(3-methylphenyl)-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-13-6-5-7-14(12-13)17-16(18)10-11-19-15-8-3-2-4-9-15/h2-9,12H,10-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRPHRRRLMHIKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylphenyl)-3-phenoxypropanamide typically involves the reaction of 3-methylphenylamine with 3-phenoxypropanoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3-methylphenyl)-3-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-(3-methylphenyl)-3-phenoxypropanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-3-phenoxypropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Notable Properties/Applications Reference ID
N-(3-Methylphenyl)-3-phenoxypropanamide 3-methylphenyl (N-substituent), phenoxy (C3) ~265.3 (estimated) Predicted moderate hydrophobicity
N-(3-Hydroxyphenyl)-3-phenoxypropanamide 3-hydroxyphenyl (N-substituent) 257.28 Enhanced solubility due to -OH group
2-(3-Methylphenoxy)-N-{4-[(thiazol-2-ylamino)sulfonyl]phenyl}propanamide Thiazole-sulfonylphenyl (N-substituent) 429.47 (CAS: 821010-72-4) Likely bioactive (e.g., enzyme inhibition)
N-(3-Fluoro-4-methylphenyl)-3-phenylpropanamide 3-fluoro-4-methylphenyl (N-substituent) 257.30 Increased electronegativity from fluorine
N-(3-Methoxyphenyl)-2,2-dimethylpropanamide 3-methoxyphenyl (N-substituent), dimethyl (C2) 207.27 Steric hindrance from dimethyl group
3-Chloro-N-(3-hydroxyphenyl)propanamide 3-hydroxyphenyl (N-substituent), chloro (C3) 200.64 Potential herbicide/antimicrobial activity

Physicochemical Properties

  • Solubility: The hydroxyl group in N-(3-hydroxyphenyl)-3-phenoxypropanamide enhances water solubility compared to the methyl-substituted target compound . Fluorine in N-(3-fluoro-4-methylphenyl)-3-phenylpropanamide increases polarity but may reduce bioavailability due to strong electronegativity .

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